molecular formula C16H16ClN3O3 B2794177 N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 919742-97-5

N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2794177
CAS RN: 919742-97-5
M. Wt: 333.77
InChI Key: YOWZEXABIRQLQL-UHFFFAOYSA-N
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Description

“N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . The compound also contains an oxalamide group, which is a type of amide and a derivative of oxalic acid.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxalamide group, and a methoxyphenethyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-23-13-5-3-2-4-11(13)8-9-18-15(21)16(22)20-14-7-6-12(17)10-19-14/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWZEXABIRQLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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